Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane
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Overview
Description
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane is a chemical compound with the molecular formula C10H20O2SSi . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: The compound’s derivatives may be explored for their biological activities and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating various chemical reactions within biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: This compound shares some structural similarities but differs in its functional groups and applications.
Diethyltoluamide (DEET): Although primarily used as an insect repellent, it has some structural resemblance to diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane.
Properties
CAS No. |
61529-77-9 |
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Molecular Formula |
C11H22O2SSi |
Molecular Weight |
246.44 g/mol |
IUPAC Name |
diethyl-methyl-(3-methyl-4-methylsulfonylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C11H22O2SSi/c1-6-15(5,7-2)9-8-11(3)10-14(4,12)13/h8-10H,6-7H2,1-5H3 |
InChI Key |
HEQYBMVWKYXBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)C)C |
Origin of Product |
United States |
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